molecular formula C23H27N3O2S B2642281 ethyl 2-[4-(2,6-dimethylphenyl)piperazino]-5-(2-thienyl)-1H-pyrrole-3-carboxylate CAS No. 478050-16-7

ethyl 2-[4-(2,6-dimethylphenyl)piperazino]-5-(2-thienyl)-1H-pyrrole-3-carboxylate

Cat. No.: B2642281
CAS No.: 478050-16-7
M. Wt: 409.55
InChI Key: TWCIKRWMFTXPBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ethyl 2-[4-(2,6-dimethylphenyl)piperazino]-5-(2-thienyl)-1H-pyrrole-3-carboxylate features a pyrrole core substituted at positions 2 and 5 with a piperazino group bearing a 2,6-dimethylphenyl moiety and a 2-thienyl group, respectively. The ethyl ester at position 3 contributes to its lipophilicity.

Properties

IUPAC Name

ethyl 2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-5-thiophen-2-yl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S/c1-4-28-23(27)18-15-19(20-9-6-14-29-20)24-22(18)26-12-10-25(11-13-26)21-16(2)7-5-8-17(21)3/h5-9,14-15,24H,4,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCIKRWMFTXPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1)C2=CC=CS2)N3CCN(CC3)C4=C(C=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[4-(2,6-dimethylphenyl)piperazino]-5-(2-thienyl)-1H-pyrrole-3-carboxylate, with the CAS number 478050-16-7, is a compound of significant interest due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C23H27N3O2S
  • Molecular Weight : 409.54 g/mol
  • Structure : The compound features a pyrrole ring substituted with a thienyl group and a piperazine moiety, contributing to its pharmacological properties.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through mitochondrial pathways and modulation of cell cycle progression. In vitro studies have shown that it can significantly inhibit cell proliferation in tumor models, suggesting its potential as a therapeutic agent for cancer treatment .

2. Antimicrobial Activity

The compound has demonstrated broad-spectrum antimicrobial activity against several bacterial strains. The presence of both thienyl and piperazine groups enhances its interaction with microbial cell membranes, leading to increased permeability and cell death.

  • Case Study : In a comparative study, derivatives of similar structural frameworks exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria .

3. Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological properties. This compound may act on serotonin receptors, influencing mood and anxiety levels.

  • Research Findings : Animal studies have indicated that this compound can reduce anxiety-like behaviors in rodent models, possibly through modulation of serotonin pathways .

Data Table: Biological Activity Summary

Activity TypeEffectivenessMechanism of ActionReference
AnticancerHighInduction of apoptosis
AntimicrobialModerateDisruption of microbial membranes
NeuropharmacologicalSignificantModulation of serotonin receptors

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Piperazine Substituent Pyrrole Substituent Molecular Formula Key Features Reference
Target Compound 4-(2,6-Dimethylphenyl) 5-(2-Thienyl) CₙHₘN₃O₂S* Sulfur-containing thienyl enhances π-electron density and potential reactivity N/A
Ethyl 2-[4-(2,6-dimethylphenyl)piperazino]-5-(4-methylphenyl)-1H-pyrrole-3-carboxylate 4-(2,6-Dimethylphenyl) 5-(4-Methylphenyl) C₂₆H₃₁N₃O₂ Methylphenyl increases lipophilicity; lacks heterocyclic sulfur
Ethyl 2-[4-(2-hydroxyethyl)piperazino]-5-(4-methylphenyl)-1H-pyrrole-3-carboxylate 4-(2-Hydroxyethyl) 5-(4-Methylphenyl) C₂₃H₂₉N₃O₃ Hydroxyethyl improves polarity and hydrogen-bonding capacity
Impurity B (EP): 2-(Chloromethyl)-5-(1,1-dimethylethyl)-1,3-dimethylbenzene N/A N/A C₁₄H₂₀Cl Chloromethyl group introduces electrophilic reactivity

Key Findings:

Substitution with 2-hydroxyethyl () introduces polarity, likely increasing aqueous solubility and enabling hydrogen bonding, which may influence binding interactions in biological systems.

Pyrrole Substituent Effects: The 2-thienyl group (target compound) introduces sulfur, a heteroatom that modifies electronic properties (e.g., increased electron richness) and may enhance reactivity in electrophilic substitution reactions compared to 4-methylphenyl ().

Reactivity Insights from Conceptual DFT :

  • The Fukui function (a reactivity index derived from DFT) predicts that the thienyl-substituted pyrrole in the target compound may exhibit higher nucleophilic character at the sulfur atom, facilitating interactions with electrophilic targets .
  • Global hardness calculations suggest that analogs with electron-withdrawing groups (e.g., chloromethyl in ) are less polarizable and more reactive toward nucleophiles compared to the dimethylphenyl or hydroxyethyl derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.